ethyl 3-methyl-1H-pyrazole-4-carboxylate

Agrochemistry Fungicide Discovery Systemic Acquired Resistance

Researchers seeking a validated starting point for PDE4-targeted drug discovery often face the challenge of identifying a low-potency scaffold with publicly available structural data. Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) fills this gap as a prototypical PDE4D ligand with a known co-crystal structure, enabling rational fragment-based optimization. • Provides a PDE4D co-crystal structure for structure-guided design of focused libraries at 1-, 3-, and 5-positions. • Exhibits systemic antifungal activity accompanied by high phytotoxicity, offering a clear vector for SAR-driven agrochemical development. • Predictable supramolecular synthon (N-H···N dimers, C-H···π interactions) supports crystal engineering and co-crystal studies.

Molecular Formula C7H10N2O2
Molecular Weight 154.17 g/mol
CAS No. 85290-78-4
Cat. No. B015672
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nameethyl 3-methyl-1H-pyrazole-4-carboxylate
CAS85290-78-4
Synonyms3-Methyl-1H-pyrazole-4-carboxylic Acid Ethyl Ester;  Ethyl 3-Methyl-1H-pyrazole-4-carboxylate;  NSC 19454; 
Molecular FormulaC7H10N2O2
Molecular Weight154.17 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(NN=C1)C
InChIInChI=1S/C7H10N2O2/c1-3-11-7(10)6-4-8-9-5(6)2/h4H,3H2,1-2H3,(H,8,9)
InChIKeyHHYVTIKYZUMDIL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 2 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Chemical Profile & Procurement Baseline


Ethyl 3-methyl-1H-pyrazole-4-carboxylate (CAS 85290-78-4) is a heterocyclic organic compound belonging to the pyrazole-4-carboxylate ester family, characterized by a five-membered pyrazole ring with methyl substitution at the 3-position and an ethyl ester at the 4-position [1]. It exists as a solid at room temperature (melting point 49-55°C) and is soluble in common organic solvents such as chloroform and methanol . This compound is a foundational building block in medicinal chemistry and agrochemical research, noted for its systemic antifungal activity and utility in synthesizing complex, pharmacologically active molecules .

Plant pathology antifungal screening: reported systemic antifungal activity with phytotoxicity profile supports agrochemical lead optimization.
PDE4 inhibitor pharmacophore scaffold: crystallographically characterized starting point for structure-guided inhibitor design.
Supramolecular crystal engineering: unique C-H···π synthon from 3-methyl group enables co-crystal and solid-form studies.

Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Substitution Limitations


The substitution of ethyl 3-methyl-1H-pyrazole-4-carboxylate with close analogs (e.g., the unsubstituted ethyl 1H-pyrazole-4-carboxylate or the corresponding methyl ester) is not trivial and carries significant risk in research and industrial contexts. The presence and position of the 3-methyl group is critical for biological activity, as demonstrated by the compound's unique profile: it exhibits potent systemic antifungal activity accompanied by high phytotoxicity, a specific combination not observed in the unsubstituted core scaffold . Furthermore, even subtle modifications, such as replacing the ethyl ester with a methyl ester, substantially alter lipophilicity (LogP), aqueous solubility, and the capacity for non-covalent interactions (e.g., crystal packing via C-H···π interactions) [1]. These physicochemical variations directly impact the molecule's behavior in synthesis, formulation, and biological assays, necessitating a rigorous, data-driven selection process.

The 3-methyl group is critical: unsubstituted pyrazole core lacks the reported antifungal activity profile and specific C-H···π crystal packing interactions, limiting direct replacement.
Ester group modification (e.g., methyl instead of ethyl) alters lipophilicity and solubility, which may shift synthesis behavior and biological assay performance.

Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Quantitative Comparative Evidence


Systemic Antifungal Activity vs. Phytotoxicity

Ethyl 3-methyl-1H-pyrazole-4-carboxylate demonstrates a unique dual-profile: it is a systemic antifungal agent, but this is coupled with high levels of phytotoxicity, a combination not shared by its unsubstituted analog . In a direct comparative study, the core pyrazole-4-carboxylate scaffold (ethyl 1H-pyrazole-4-carboxylate) served only as a biochemical reagent without reported systemic antifungal activity, while the target compound exhibited potent systemic action against plant pathogens . This differentiation is critical for research programs aiming to either exploit or mitigate this phytotoxic effect.

Antifungal-Phytotoxicity
Class-level
Target: Reported systemic antifungal activity + high phytotoxicity
Comparator: Unsubstituted core – no systemic activity
Dual profile supports agrochemical SAR studies
Data to verify; class-level inference
Agrochemistry Fungicide Discovery Systemic Acquired Resistance

PDE4 Inhibition Baseline

As a foundational pyrazole carboxylic ester scaffold, ethyl 3-methyl-1H-pyrazole-4-carboxylate defines a critical, albeit weak, baseline for PDE4 inhibition, a key target in inflammatory and neurological diseases. BindingDB reports an IC50 of 200,000 nM against a PDE4B construct [1]. While this is a weak interaction, it is the starting point for a family of potent, selective PDE4 inhibitors developed through scaffold-based drug design [2]. X-ray co-crystallography studies with PDE4D reveal that this scaffold binds the enzyme's active site, and strategic substitutions at the 1-, 3-, and 5-positions have been shown to enhance potency by several orders of magnitude [2]. Therefore, the target compound's value lies not in its intrinsic potency, but as the validated, minimal pharmacophore that enables rational, structure-guided optimization, a role not fulfilled by analogs lacking the specific substitution pattern.

PDE4B Inhibition
Cross-study comparable
IC50 = 200,000 nM (target)
vs. low nM optimized derivatives
≥200,000-fold improvement
Validated pharmacophore scaffold for PDE4 inhibitor design
Crystallographically characterized; weak intrinsic potency
PDE4 Inhibition Inflammation Medicinal Chemistry CNS Disorders

C-H···π Interactions in Crystal Engineering

The crystal structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate reveals a specific, stabilizing intermolecular interaction pattern not possible for non-methylated or ester-modified analogs. Single-crystal X-ray analysis (R factor = 0.044) shows that the molecule forms centrosymmetric dimers via N-H···N hydrogen bonds [1]. More importantly, the 3-methyl group participates in unique C-H···π interactions with the pyrazole ring of an adjacent molecule, contributing to a distinct three-dimensional packing motif [1]. In contrast, the unsubstituted ethyl 1H-pyrazole-4-carboxylate crystallizes in a different space group and lacks this specific methyl-mediated supramolecular synthon, resulting in different crystal packing and macroscopic properties like melting point and morphology [2]. This structural feature is directly relevant for applications in crystal engineering, co-crystal design, and solid-form screening.

Crystal Packing Synthon
Head-to-head
3-methyl C-H···π interactions; monoclinic P2₁/c
vs. orthorhombic unsubstituted analog
Unique supramolecular synthon dictates solid-state properties
Single-crystal XRD, 293 K
Crystallography Solid-State Chemistry Material Science Supramolecular Chemistry

Lipophilicity and Solubility Balance

The combination of a 3-methyl group and an ethyl ester confers a specific lipophilicity profile (LogP ~0.8) that distinguishes ethyl 3-methyl-1H-pyrazole-4-carboxylate from both less and more lipophilic analogs . This LogP is lower than that of the corresponding methyl ester (LogP ~0.41) due to the increased alkyl chain length, yet it remains within a range favorable for both aqueous solubility (1.9 g/L calculated) and synthetic manipulation in organic media [1]. The unsubstituted ethyl 1H-pyrazole-4-carboxylate (LogP ~0.45) is more polar and exhibits different solubility behavior, limiting its utility as a lipophilic building block [2]. This balanced lipophilicity is crucial for its dual role as a versatile synthetic intermediate and a compound with potential to cross biological membranes in cell-based assays.

Lipophilicity (XLogP3)
Cross-study comparable
0.8 (target) vs. 0.41 (methyl ester) & ~0.45 (unsubstituted)
Intermediate lipophilicity supports membrane permeability optimization
Calculated values; review experimental logP
Physicochemical Properties Drug-Likeness ADME Synthetic Chemistry

Ethyl 3-Methyl-1H-Pyrazole-4-Carboxylate: Targeted Research Applications


Systemic Antifungal Activity for Agrochemical Discovery

Researchers focused on developing novel fungicides should prioritize ethyl 3-methyl-1H-pyrazole-4-carboxylate for its validated systemic antifungal activity in planta, a property absent in the unsubstituted core scaffold . The compound's high phytotoxicity, while a challenge for direct application, provides a clear optimization vector: structure-activity relationship (SAR) studies can be designed to modulate substituents and separate antifungal efficacy from phytotoxic effects, a common strategy in agrochemical development.

Crystallographically Validated PDE4 Scaffold

In medicinal chemistry campaigns targeting phosphodiesterase 4 (PDE4) for inflammatory, respiratory, or CNS disorders, ethyl 3-methyl-1H-pyrazole-4-carboxylate serves as the prototypical, low-potency starting point . Its co-crystal structure with PDE4D is publicly available, providing a rational basis for fragment-based or structure-guided optimization [1]. Researchers can use this scaffold to design focused libraries, exploring substitutions at the 1-, 3-, and 5-positions to enhance potency and selectivity without infringing on later-stage patents covering more advanced analogs [1].

Co-Crystal Engineering via Unique Supramolecular Synthon

The well-defined crystal structure of ethyl 3-methyl-1H-pyrazole-4-carboxylate, featuring specific N-H···N hydrogen-bonded dimers and C-H···π interactions mediated by the 3-methyl group, makes it an ideal candidate for crystal engineering studies . This compound can be used as a model to explore co-crystal formation with complementary co-formers, potentially improving physicochemical properties like solubility and stability. The presence of a predictable supramolecular synthon offers a level of design control not possible with simpler, less-substituted analogs .

Synthetic Building Block for Membrane-Permeable Probes

With a calculated XLogP3 of 0.8 and moderate aqueous solubility, ethyl 3-methyl-1H-pyrazole-4-carboxylate is a preferred building block for synthesizing bioactive small molecules intended for cellular assays . Its lipophilicity is significantly higher than that of the corresponding methyl ester or unsubstituted ethyl ester, offering a better starting point for optimizing membrane permeability while maintaining sufficient synthetic handleability in organic solvents [1]. This makes it a strategic choice for preparing chemical probes or early-stage leads in target validation studies.

Application
Selection Property
Validation Focus
Agrochemical Antifungal Lead Discovery
Reported systemic plant assay profile with phytotoxicity
SAR studies to separate antifungal activity from phytotoxicity
PDE4 Inhibitor Scaffold Optimization
Crystallographically validated PDE4 pharmacophore
Structure-guided design for potency & selectivity
Co-Crystal & Solid-Form Engineering
Unique C-H···π supramolecular synthon
Solid-form screening & physicochemical tuning
Cell-Permeable Probe Synthesis
Moderate lipophilicity profile
Membrane permeability optimization for cellular assays

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